![molecular formula C9H7BrClN3 B2737992 5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 2089098-89-3](/img/structure/B2737992.png)

5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

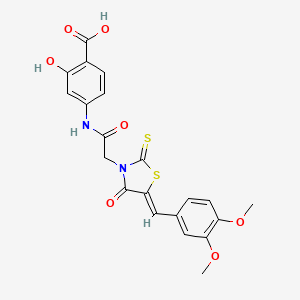

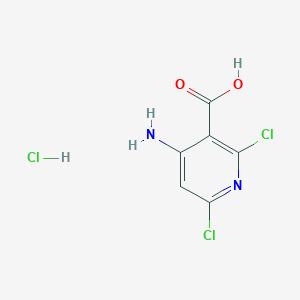

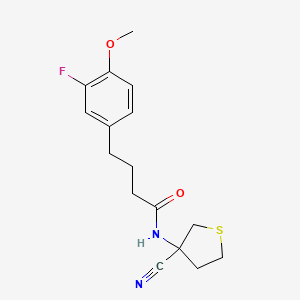

“5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine” is a nitrogen-containing heterocyclic compound . It is mainly used as a pharmaceutical intermediate and can be used to synthesize biological macromolecules and biological hormones . The CAS Number of this compound is 2089098-89-3 .

Synthesis Analysis

The synthesis of “5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine” involves the reaction of 4-chloro-7H-pyrrolo [2,3-d]pyrimidine with N-bromosuccinamide . The reaction mixture is refluxed for 1 hour .Molecular Structure Analysis

The molecular formula of “5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine” is C9H7BrClN3 . The InChI Code is 1S/C9H7BrClN3/c10-6-3-14(5-1-2-5)9-7(6)8(11)12-4-13-9/h3-5H,1-2H2 .Physical And Chemical Properties Analysis

The molecular weight of “5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine” is 272.53 . It is a powder at room temperature .Applications De Recherche Scientifique

- Targeted Kinase Inhibitors : 5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine serves as a scaffold for designing kinase inhibitors. Researchers modify its structure to create compounds that selectively inhibit specific kinases involved in diseases like cancer, inflammation, and neurodegenerative disorders .

- Antiviral Agents : Scientists explore derivatives of this compound to develop antiviral drugs. By targeting viral enzymes or proteins, these derivatives may inhibit viral replication and treat infections .

- Protein Labeling and Imaging : Researchers attach fluorescent or affinity tags to 5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine derivatives. These labeled compounds help visualize and study protein interactions, localization, and dynamics within cells .

- Functionalized Surfaces : The cyclopropyl group in this compound can be exploited for surface modification. Researchers use it to functionalize materials, such as nanoparticles or surfaces, for applications in catalysis, sensors, or drug delivery .

- Herbicides : 5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine derivatives are investigated as potential herbicides. Their mode of action involves inhibiting specific plant enzymes, making them effective against weeds .

- Building Block : Chemists use this compound as a building block in multistep syntheses. Its unique structure allows for diverse functionalization, enabling the creation of complex molecules .

- Neurological Studies : Researchers explore derivatives of this compound to study neuronal receptors and neurotransmitter systems. These investigations contribute to our understanding of neurological disorders and potential therapeutic interventions .

Medicinal Chemistry and Drug Development

Chemical Biology and Proteomics

Materials Science and Surface Modification

Agrochemicals and Crop Protection

Organic Synthesis and Chemical Reactions

Pharmacological Research

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

5-bromo-4-chloro-7-cyclopropylpyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClN3/c10-6-3-14(5-1-2-5)9-7(6)8(11)12-4-13-9/h3-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGODYPOEHAAMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C3=C2N=CN=C3Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2737924.png)

![3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B2737927.png)

![5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B2737928.png)